2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(prop-2-en-1-yl)acetamide
Description
The compound 2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(prop-2-en-1-yl)acetamide features a benzofuropyrimidinone core fused with an acetamide moiety bearing a prop-2-en-1-yl (allyl) substituent. This structure combines a bicyclic heteroaromatic system with a reactive allyl group, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-(2,4-dioxo-1H-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-2-7-16-11(19)8-18-14(20)13-12(17-15(18)21)9-5-3-4-6-10(9)22-13/h2-6H,1,7-8H2,(H,16,19)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQFWHFZCYBJPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C(=O)C2=C(C3=CC=CC=C3O2)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(prop-2-en-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the annulation reaction of ortho-substituted para-quinone methides with bromonitromethane, followed by an oxidation/elimination sequence . This method is efficient under mild and metal-free reaction conditions, yielding functionalized benzofuran derivatives in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(prop-2-en-1-yl)acetamide can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where the prop-2-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: DDQ in the absence of a base.
Reduction: NaBH4 or LiAlH4 in an appropriate solvent like ethanol or ether.
Substitution: Various nucleophiles under mild to moderate conditions, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ would yield oxidized benzofuran derivatives, while reduction with NaBH4 would yield reduced forms of the compound.
Scientific Research Applications
2-(2,4-dioxo-1,4-dihydro1
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Substituent Variations
The benzofuropyrimidinone scaffold is highly modular, with modifications at the 3-position (pyrimidine ring) and the acetamide side chain significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Research Findings
Polar Substituents and Solubility: The hydroxyethyl-substituted analog (C12H15N3O5) exhibits improved solubility in polar solvents, as evidenced by its retention factor (Rf = 0.4) in 15% methanol/dichloromethane . This contrasts with the target compound’s allyl group, which may reduce polarity and solubility in aqueous media. The methoxyphenyl analog (C25H19N3O5) balances lipophilicity and solubility, making it a candidate for oral bioavailability studies .
Steric and Electronic Effects :
- Bulky substituents like 2-phenylethyl (C29H28N3O4) enhance binding to hydrophobic pockets in enzyme active sites, as seen in kinase inhibitors . The allyl group in the target compound may offer intermediate steric bulk with added reactivity.
Synthetic Accessibility :
- Analogs with hydroxyethyl or methoxyphenyl groups are synthesized via nucleophilic substitution or coupling reactions, as described for related pyrimidine derivatives . The allyl group in the target compound could be introduced via similar methods, though its stability under reaction conditions requires optimization.
Implications for Drug Design
- Reactivity : The allyl group’s unsaturated bond offers opportunities for covalent drug design (e.g., targeting cysteine residues in proteins) but may also pose metabolic instability risks.
- Solubility vs. Permeability : Polar analogs (e.g., hydroxyethyl derivatives) prioritize solubility, while lipophilic variants (e.g., phenylethyl or methoxyphenyl) enhance membrane permeability. The target compound’s properties likely fall between these extremes.
- Structural Diversity: The benzofuropyrimidinone core’s adaptability supports structure-activity relationship (SAR) studies to optimize potency and selectivity .
Biological Activity
The compound 2-(2,4-dioxo-1,4-dihydro benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(prop-2-en-1-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines several functional groups, including a diketone and an amide, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural features include:
- A benzofuro-pyrimidine core which is known for its interactions with various biological targets.
- Functional groups such as a diketone (2,4-dioxo) and an amide (N-(prop-2-en-1-yl)acetamide).
Biological Activity Overview
Research indicates that compounds similar to 2-(2,4-dioxo-1,4-dihydro benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(prop-2-en-1-yl)acetamide exhibit a range of biological activities. These include:
-
Anti-inflammatory Activity : The compound's structure suggests potential as a cyclooxygenase (COX) inhibitor. Similar compounds have shown significant inhibition of COX enzymes, which are critical in the inflammatory process.
These results indicate that compounds with similar structures can selectively inhibit COX-2 over COX-1, making them promising candidates for anti-inflammatory drugs .
Compound COX-1 IC50 (μM) COX-2 IC50 (μM) Selectivity Index 10a 4.15 0.042 99 13a 5.10 0.053 81 - Antioxidant Properties : The presence of the diketone group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant activity. This property is crucial for protecting cells from oxidative stress-related damage.
- Anticancer Activity : Preliminary studies suggest that benzofuro-pyrimidine derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of our compound with cancer cell lines remain to be fully elucidated.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression. For instance, it could inhibit COX enzymes or other kinases associated with tumor growth.
- Interaction with Receptors : The amide functional group may facilitate binding to specific receptors involved in pain and inflammation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
